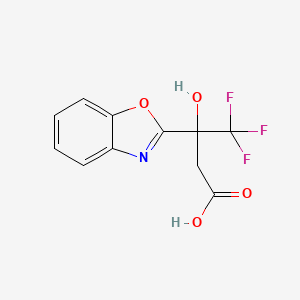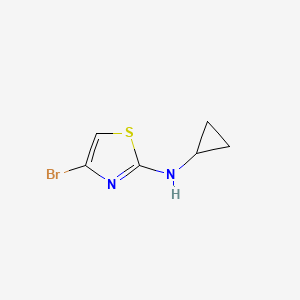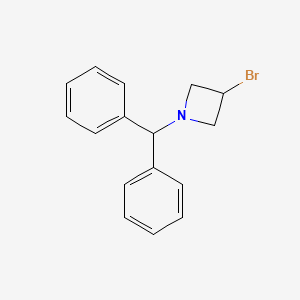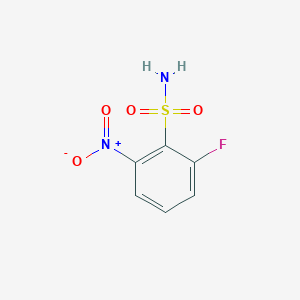
3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
Descripción general
Descripción
Benzoxazole is a heterocyclic compound with a bicyclic structure, which is a fusion of benzene and oxazole . It’s an important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
Benzoxazoles can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Chemical Reactions Analysis
Benzoxazole exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . There has been a large upsurge in the synthesis of benzoxazole via different pathways .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific benzoxazole derivative would depend on its exact structure. For example, the molecular weight of 4-(1,3-Benzoxazol-2-yl)benzoic acid is 239.23 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Chiral Dendrimers :
- Used as a starting material for synthesizing dendritic branches attached to a chiral triol, leading to the creation of CF3-substituted dendrimers. These dendrimers demonstrate interesting NMR properties due to the CF3 groups, revealing constitutional heterotopicities (Greiveldinger & Seebach, 1998).
Development of Fluorescent Probes :
- Applied in the synthesis of fluorescent probes for sensing pH and metal cations. The high sensitivity and selectivity in metal cations of these probes are attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Photophysical Property Study and Antimicrobial Activity :
- Involved in the synthesis of fluorescent oxazole derivatives with significant antimicrobial activities against various strains, including Escherichia coli and Staphylococcus aureus (Phatangare et al., 2013).
Metal Complex Formation :
- Utilized in the investigation of complex formation with metal ions like FeIII and FeII. This research focused on understanding the stability and redox properties of these complexes, which are crucial in biological contexts (Steinhauser et al., 2005).
Novel Fluorescence Probes for Reactive Oxygen Species Detection :
- Played a role in the design and synthesis of novel fluorescence probes that can detect reactive oxygen species and distinguish specific species. These probes have applications in studying the roles of these species in biological and chemical contexts (Setsukinai et al., 2003).
Microbial Hydroxylation of Cyclic Carboxylic Acids :
- A key compound in the microbial hydroxylation of cyclic carboxylic acids. The transformations led to the production of chiral allylic alcohols and ketones, demonstrating the biocatalytic potential of certain microbes (Raadt et al., 2001).
Regioselective Synthesis and Pain Model Applications :
- Contributed to the synthesis of benzenesulfonamides and their application in pathological pain models in mice. These compounds showed anti-hyperalgesic and anti-edematogenic effects, highlighting their potential therapeutic applications (Lobo et al., 2015).
Mecanismo De Acción
While the specific mechanism of action for “3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid” is not available, benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Safety and Hazards
Direcciones Futuras
Benzoxazole and its derivatives continue to be an area of active research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research may focus on developing new synthetic strategies and exploring the biological activities of novel benzoxazole derivatives .
Propiedades
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO4/c12-11(13,14)10(18,5-8(16)17)9-15-6-3-1-2-4-7(6)19-9/h1-4,18H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWVRLZLXCGRJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(CC(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzoxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1371989.png)
![2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1371990.png)


![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)

